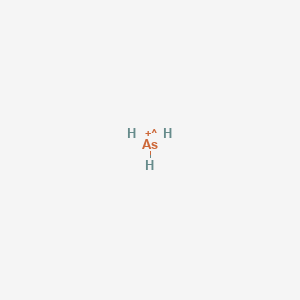
Trihydridoarsenic(.1+)
Description
Trihydridoarsenic(.1+), commonly known as arsine (AsH₃), is a highly toxic, flammable, and colorless gas with a garlic-like odor. Its IUPAC name is arsenic(3+) ion, and it belongs to the class of homogeneous metalloid compounds . With a molecular formula of AsH₃ and a molecular mass of 77.945 g/mol, arsine is structurally analogous to ammonia (NH₃) but exhibits distinct chemical and toxicological properties. It is primarily synthesized industrially but can also form naturally through the reaction of arsenic-containing minerals with acidic solutions .
Arsine’s toxicity arises from its ability to disrupt hemoglobin, leading to hemolysis and multi-organ failure.
Propriétés
Formule moléculaire |
AsH3+ |
|---|---|
Poids moléculaire |
77.946 g/mol |
InChI |
InChI=1S/AsH3/h1H3/q+1 |
Clé InChI |
LTKWZIUEGOOERX-UHFFFAOYSA-N |
SMILES |
[AsH3+] |
SMILES canonique |
[AsH3+] |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Arsine belongs to the Group 15 trihydrides , which include ammonia (NH₃), phosphine (PH₃), stibine (SbH₃), and bismuthine (BiH₃). Below is a systematic comparison of these compounds:
Table 1: Comparative Properties of Group 15 Trihydrides
Chemical Reactivity
- Reducing Power : Arsine is a stronger reducing agent than phosphine but weaker than stibine. For example, AsH₃ reduces metal oxides at lower temperatures compared to PH₃ but requires higher activation energy than SbH₃ .
- Coordination Chemistry : Unlike phosphine (PH₃), which is widely used as a ligand in transition metal catalysis (e.g., in hydroformylation), arsine forms weaker metal-arsenic bonds due to its larger atomic size and lower electronegativity. This limits its utility in coordination chemistry .
Stability and Decomposition
Arsine decomposes at ~250°C into arsenic and hydrogen gas, a property exploited in chemical vapor deposition (CVD) processes. In contrast, ammonia remains stable up to 450°C, while BiH₃ decomposes even at room temperature .
Analytical Detection
Advanced methods for detecting arsine, such as gas chromatography and fluorescence spectroscopy, have been validated for high precision (e.g., ±0.1 ppm accuracy) . These techniques are critical given arsine’s extreme toxicity compared to less hazardous analogs like NH₃.
Toxicity Profile
Arsine’s toxicity (LD₅₀: 3 ppm) surpasses that of PH₃ (LD₅₀: 20 ppm) due to its higher affinity for hemoglobin and ability to generate reactive oxygen species. Stibine (SbH₃) exhibits comparable toxicity but is less studied .
Research Findings and Contradictions
- Contradiction in Stability : Some studies suggest arsine is more stable than stibine , while others argue that SbH₃’s higher molecular mass enhances its kinetic stability under certain conditions .
- Coordination Chemistry : Evidence from transition metal studies indicates that arsine’s weaker ligand properties compared to phosphine limit its catalytic applications, though it remains useful in arsenic-specific syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


